molecular formula C8H9FN4O B2546772 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one CAS No. 2310082-47-2

4-(5-Fluoropyrimidin-4-yl)piperazin-2-one

Cat. No. B2546772
M. Wt: 196.185
InChI Key: CMOYXPXHUMATBB-UHFFFAOYSA-N
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Description

The compound "4-(5-Fluoropyrimidin-4-yl)piperazin-2-one" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The papers provided discuss derivatives of fluoroquinolone, fluorinated indoles and piperazines, and other fluorinated pyrimidine compounds, which are often synthesized for their potential antimicrobial and pharmacokinetic properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available or easily synthesized intermediates. For example, the synthesis of fluoroquinolone derivatives involves attaching piperazinyl moieties to the C7 position of the fluoroquinolone core . Another example is the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of deoxycytidine kinase inhibitors, involving a four-step telescoped process from 2,4-dichloro-5-fluoropyrimidine .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(5-Fluoropyrimidin-4-yl)piperazin-2-one" is characterized by the presence of a fluoropyrimidine moiety and a piperazine ring. These structures are often confirmed by spectral analysis, including LC-MS, NMR, and IR spectroscopy . X-ray diffraction studies can also be used to confirm the crystal structure of synthesized compounds, as seen in the study of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, nucleophilic substitutions, and cyclization reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization and subsequent treatment with various substituted arylisocyanates and arylisothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and pKa, are influenced by the presence of fluorine atoms and the basicity of the piperazine ring. The introduction of fluorine atoms can significantly reduce the pKa of the compounds, which in turn can have a beneficial influence on oral absorption . The antimicrobial activity of these compounds is often evaluated in vitro against various bacterial strains, and their efficacy can be compared to standard drugs .

Scientific Research Applications

Fluorination of Piperazine Derivatives

Research has demonstrated the synthesis and pharmacological evaluation of fluorinated piperazine derivatives, providing insights into their potential as selective human 5-HT1D receptor ligands. Fluorination has been shown to significantly reduce the pKa of compounds, influencing oral absorption and demonstrating the compound's potential in drug design and development for targeted therapies (M. B. van Niel et al., 1999).

Antimicrobial and Antineoplastic Properties

The quinolone antibacterials, including fluoroquinolones, represent a class with significant therapeutic potential. The structural modifications, including fluorination, have been crucial in enhancing antimicrobial efficacy and reducing side effects. This underscores the compound's role in the development of new antibiotics with improved profiles (J. Domagala, 1994).

Neuropharmacological Applications

The synthesis and evaluation of fluorophenyl-indoles with piperazine substitution have revealed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This research highlights the compound's potential application in the development of novel antipsychotic medications (J. Perregaard et al., 1992).

Corrosion Inhibition

A study on the corrosion inhibition properties of piperidine derivatives on iron demonstrates the compound's utility in industrial applications. Through quantum chemical calculations and molecular dynamics simulations, the efficacy of these derivatives as corrosion inhibitors was established, indicating their potential in materials science and engineering (S. Kaya et al., 2016).

PET Imaging

The compound's derivatives have been explored for their potential in PET imaging of serotonin 1A receptors, offering insights into their application in neurological research and the study of various psychiatric disorders (J. Choi et al., 2015).

Estrogen Receptor Binding

Research into pyrimidine-piperazine-chromene and -quinoline conjugates has shown significant anti-proliferative activities against human breast cancer cell lines, suggesting the compound's relevance in cancer research and therapy (I. Parveen et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(5-fluoropyrimidin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN4O/c9-6-3-10-5-12-8(6)13-2-1-11-7(14)4-13/h3,5H,1-2,4H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYXPXHUMATBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoropyrimidin-4-yl)piperazin-2-one

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